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molecular formula C17H15N3O B378686 9-Phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole

9-Phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole

Cat. No. B378686
M. Wt: 277.32g/mol
InChI Key: KVEWCFZYADUCEI-UHFFFAOYSA-N
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Patent
US05623073

Procedure details

Add bit by bit 0.3 g (7.5 mmol) of sodium borohydride to a suspension of 1.94 g (7 mmol) of 9-phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole in 15 ml of methanol over a period of thirty minutes at room temperature. Continue stirring for a further four hours and leave until the next day. Add 10 ml of 10% hydrochloric acid until a pH of 2-3 is obtained and evaporate the methanol. Treat the residue with a solution of ammonium hydroxide and extract with chloroform. Recrystallise from ethanol the residue from extraction.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]2[CH2:21][CH2:22][N:23]=[C:13]12)[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[ClH:24]>CO>[ClH:24].[OH:5][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]2[CH2:21][CH2:22][N:23]=[C:13]12 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)N1C=2N(C3=C1C=CC=C3)CCN2
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Continue stirring for a further four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leave until the next day
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
evaporate the methanol
ADDITION
Type
ADDITION
Details
Treat the residue with a solution of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extract with chloroform
CUSTOM
Type
CUSTOM
Details
Recrystallise from ethanol the residue
EXTRACTION
Type
EXTRACTION
Details
from extraction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.OC(CN1C=2N(C3=C1C=CC=C3)CCN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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